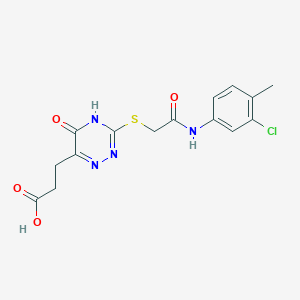

3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(6-10(8)16)17-12(21)7-25-15-18-14(24)11(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQOKVHGOWRFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 404.89 g/mol. Its structure includes a triazine ring and a chloro-substituted phenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in liver (HepG2) and prostate (PC-3) cancer cells. The IC50 values ranged from 1.5 to 10 µM, indicating moderate to high cytotoxic activity compared to standard anticancer drugs like doxorubicin .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the S phase. This suggests that it may disrupt DNA synthesis or repair mechanisms within the cells .

- Structure-Activity Relationship (SAR) : Analysis of various derivatives of the triazine compound revealed that modifications to the phenyl ring significantly affected its potency. Substituents such as methyl or chloro groups enhanced activity against specific cancer cell lines, indicating that electronic properties and steric factors play crucial roles in the compound's efficacy .

Table: Summary of Biological Activities

| Activity | Description | IC50 (µM) |

|---|---|---|

| Cytotoxicity (HepG2 Cells) | Induces apoptosis; significant growth inhibition observed | 1.5 |

| Cytotoxicity (PC-3 Cells) | Moderate inhibition; effective against prostate cancer cells | 10 |

| VEGFR-2 Inhibition | Inhibits vascular endothelial growth factor receptor, crucial for tumor angiogenesis | 0.075 |

| AKT Pathway Inhibition | Disrupts AKT signaling pathway involved in cell survival and proliferation | 4.60 |

Case Studies

Several case studies have investigated the biological effects of similar compounds with triazine structures:

- Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit tubulin polymerization, showing promising results in reducing tumor growth in animal models .

- Case Study 2 : Another study focused on the anti-inflammatory properties of related compounds, which demonstrated inhibition of TNF-alpha production in human cell lines, suggesting potential for broader therapeutic applications beyond oncology .

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the triazine moiety exhibit a range of biological activities. Specific studies related to 3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid suggest several potential applications:

Antimicrobial Activity

Several derivatives of triazine compounds have shown promising antimicrobial properties. For instance, studies have demonstrated that modifications to the triazine structure can enhance its efficacy against various bacterial strains. In vitro tests indicate that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound could function as a 5-lipoxygenase inhibitor, which plays a significant role in inflammatory processes. The inhibition of this enzyme could lead to reduced inflammation in conditions such as asthma or arthritis.

Anticancer Potential

The structural characteristics of 3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid suggest potential anticancer properties. Research on similar compounds indicates that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies

Several case studies have documented the synthesis and evaluation of similar triazine derivatives:

Chemical Reactions Analysis

Triazinone Ring Reactivity

The 1,2,4-triazin-5-one core is susceptible to nucleophilic substitution and redox transformations:

Amide Group Hydrolysis

The amide bond linking the 3-chloro-4-methylphenyl group may undergo hydrolysis:

Carboxylic Acid Reactivity

The propanoic acid group participates in typical acid-derived reactions:

Thioether Oxidation

The thioether bridge (-S-) is prone to oxidation:

| Reaction Type | Oxidizing Agent | Products |

|---|---|---|

| Mild Oxidation | HO (30%), RT | Sulfoxide (-SO-) . |

| Strong Oxidation | KMnO, HNO | Sulfone (-SO-) . |

Cyclization and Rearrangement

Under specific conditions, the compound may undergo cyclization:

| Reaction Type | Conditions | Products |

|---|---|---|

| Thermal Cyclization | 150–200°C, inert atmosphere | Formation of fused heterocyclic systems via intramolecular reactions . |

Key Stability Considerations

-

pH Sensitivity : The carboxylic acid group renders the compound unstable under strongly basic conditions (pH > 10), leading to decarboxylation .

-

Photodegradation : The thioether and triazinone moieties may degrade under UV light, necessitating storage in opaque containers.

Data Limitations

Experimental details for this specific compound (e.g., exact yields, kinetic parameters) are unavailable in public literature, as synthesis protocols and reaction optimizations are often proprietary . Further studies using NMR, IR, and mass spectrometry are recommended to validate predicted reactivities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Structure

The 1,2,4-triazin-5-one core distinguishes this compound from analogs with other heterocycles, such as thiazoles or oxazoles. For example:

- 3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid () replaces the triazin ring with a thiazole, altering electronic properties and hydrogen-bonding capacity .

Table 1: Heterocyclic Core Comparison

*PA = Propanoic acid

Substituent Effects on Aromatic Rings

The 3-chloro-4-methylphenyl group in the target compound contrasts with analogs bearing dichlorophenyl or halogenated heteroaromatic substituents:

- 3-[4-Amino-3-((2-((3,5-dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid () substitutes 3,5-dichloro for 3-chloro-4-methyl, increasing steric bulk and electron-withdrawing effects, which may enhance receptor binding but reduce solubility .

Table 2: Substituent Comparison

Propanoic Acid Functionalization

The propanoic acid group is a conserved feature in many analogs, suggesting its role as a pharmacophore or chelating agent:

- 3-{(5Z)-5-Substituted-4-oxo-thiazol-2-ylamino}propanoic acids () use this group for solubility and ionic interactions in biological systems .

Research Findings and Implications

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3-chloro-4-methylphenylamine with a thioether-containing intermediate, followed by cyclization to form the triazinone core. Key steps include:

- Reaction Optimization : Use reflux conditions (e.g., ethanol/water mixtures) to enhance reaction efficiency, as seen in analogous thiazole-triazine syntheses .

- Purification : Column chromatography or recrystallization (e.g., methanol or ethanol) ensures purity. Monitor purity via HPLC and elemental analysis .

- Yield Improvement : Adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfur-containing reagents) to drive thioether bond formation .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and substituent positions (e.g., methyl and chloro groups) .

- IR Spectroscopy : Validate functional groups (e.g., amide C=O at ~1650–1700 cm, carboxylic acid O-H at ~2500–3300 cm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Match calculated vs. experimental C/H/N percentages to verify purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Strategies include:

- Replication : Reproduce studies using identical protocols (e.g., cell lines, incubation times) to isolate variables .

- Analytical Validation : Use orthogonal methods (e.g., LC-MS vs. NMR) to confirm compound integrity in bioassays .

- Dose-Response Analysis : Establish EC values across multiple replicates to assess consistency .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions .

- Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to enhance metabolic stability .

- Lyophilization : Prepare lyophilized formulations for long-term storage, monitoring stability via accelerated aging tests .

Q. How can the reaction mechanism of this compound with biological targets (e.g., enzymes) be elucidated?

- Methodological Answer :

- Docking Studies : Use computational tools (e.g., AutoDock) to model interactions with target proteins, focusing on the triazinone core and chloro-methylphenyl moiety .

- Kinetic Assays : Perform time-resolved enzymatic inhibition assays to determine values and mechanism (competitive vs. non-competitive) .

- Isotopic Labeling : Incorporate -labeled propanoic acid to track metabolic pathways via MS .

Data-Driven Challenges

Q. How should researchers address low reproducibility in synthetic yields?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .

- Intermediate Characterization : Isolate and analyze intermediates (e.g., thioether precursors) to identify yield-limiting steps .

Q. What advanced techniques validate the compound’s role in structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.